Cas no 2580209-38-5 (3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid)

El ácido 3-ciclopropoxi-4-({[(9H-fluoren-9-il)metoxi]carbonil}amino)benzoico es un compuesto orgánico utilizado en síntesis química, particularmente en la protección de grupos amino mediante el grupo Fmoc (9-fluorenilmetoxicarbonilo). Su estructura combina un núcleo de ácido benzoico modificado con un éter ciclopropílico y un grupo Fmoc, lo que lo hace valioso en la preparación de péptidos y moléculas bioactivas. La presencia del grupo Fmoc permite una desprotección suave en condiciones básicas, mientras que el éter ciclopropílico aporta estabilidad química. Este compuesto es útil en química médica y bioconjugación, ofreciendo selectividad y compatibilidad con metodologías de síntesis en fase sólida. Su pureza y reactividad controlada lo convierten en un intermediario versátil para el desarrollo de fármacos y biomateriales.
3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid structure
2580209-38-5 structure
Product Name:3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Número CAS:2580209-38-5
MF:C25H21NO5
Megavatios:415.437947034836
CID:6175296
PubChem ID:165891215
Update Time:2025-11-01

3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • EN300-27728333
    • 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
    • 2580209-38-5
    • Renchi: 1S/C25H21NO5/c27-24(28)15-9-12-22(23(13-15)31-16-10-11-16)26-25(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,12-13,16,21H,10-11,14H2,(H,26,29)(H,27,28)
    • Clave inchi: FORVZAIAPKKIEH-UHFFFAOYSA-N
    • Sonrisas: O(C1=CC(C(=O)O)=CC=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1

Atributos calculados

  • Calidad precisa: 415.14197277g/mol
  • Masa isotópica única: 415.14197277g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 7
  • Complejidad: 642
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.7
  • Superficie del Polo topológico: 84.9Ų

3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid PrecioMás >>

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Información adicional sobre 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid: A Novel Molecular Scaffold for Targeted Therapeutic Applications

3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid represents a structurally unique compound that integrates multiple functional groups, including the fluoren-9-yl moiety, cyclopropoxy substituent, and carbamoyl linkage. This molecule is characterized by its fluorene core, which has been extensively studied for its photophysical properties and potential applications in fluorescence imaging. The cyclopropoxy group introduces steric hindrance and conformational rigidity, while the carbamoyl functionality enhances molecular interactions with biological targets. The CAS number 2580209-38-5 identifies this compound as a synthetic derivative with potential in pharmaceutical and materials science research.

Recent advancements in fluorene-based chemistry have highlighted the role of fluoren-9-yl derivatives in drug delivery systems. For instance, a 2023 study published in Advanced Drug Delivery Reviews demonstrated that fluoren-9-yl moieties can improve the solubility and stability of hydrophobic compounds through hydrophobic-hydrophilic balance. This property is particularly relevant for the 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid molecule, as its fluoren-9-yl group may facilitate controlled release in targeted drug delivery applications.

The cyclopropoxy substituent in this compound is a key structural feature that influences its reactivity and biological activity. Cyclopropyl rings are known for their strain-induced reactivity, which can be exploited in click chemistry for bioconjugation. A 2022 report in Chemical Communications described the use of cyclopropoxy groups in the synthesis of peptide mimetics, where the strained ring promotes selective chemical modifications. This suggests that the 3-cyclopropoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid scaffold could serve as a versatile platform for designing targeted therapeutics with enhanced functionalization capabilities.

The carbamoyl functionality in this compound plays a critical role in modulating intermolecular interactions. The carbamoyl group can form hydrogen bonds with biological targets, such as receptors or enzymes, thereby enhancing binding affinity. A 2023 study in Journal of Medicinal Chemistry explored the use of carbamoyl derivatives in enzyme inhibition, highlighting their potential in developing selective inhibitors for diseases like cancer and neurodegenerative disorders. This aligns with the structural features of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, which may enable it to interact with multiple biological targets.

Recent research has also focused on the fluorene core of this compound for its potential in fluorescent labeling and bioimaging. The fluorene ring system exhibits strong fluorescence emission, making it suitable for fluorescence resonance energy transfer (FRET) studies. A 2024 article in Nature Communications described the application of fluorene-based compounds in cellular imaging, where the fluorene moiety was used to track molecular interactions in real-time. This suggests that 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid could be adapted for in vivo imaging applications, provided its optical properties are further optimized.

The synthesis of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves multiple steps, including the formation of the fluoren-9-yl ring and the introduction of the cyclopropoxy group. A 2023 study in Organic Letters reported a novel synthetic route to fluoren-9-yl derivatives using photocatalytic methods, which could be applied to this compound to improve its yield and purity. The carbamoyl functionality is typically introduced via amino acid coupling reactions, a strategy that has been successfully employed in the synthesis of peptide-based drugs.

The potential applications of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid span across multiple fields, including pharmaceuticals, materials science, and biotechnology. In pharmaceuticals, its unique structure may enable it to act as a lead compound for drug development, particularly in targeted therapies and enzyme inhibition. In materials science, the fluorene core could be utilized in organic semiconductors or photovoltaic devices, leveraging its optical properties. Additionally, the cyclopropoxy group may find applications in click chemistry for the synthesis of bioconjugates or nanoparticles.

Despite its promising properties, further research is needed to fully explore the potential of 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid. Key areas of investigation include its in vitro and in vivo activity, toxicological profile, and synthetic scalability. Advances in computational modeling and high-throughput screening could accelerate the discovery of its applications, particularly in drug development and biomedical imaging. Collaborative efforts between chemists, biologists, and materials scientists will be essential to unlock the full potential of this compound.

In conclusion, 3-cyclopropoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid represents a multifunctional molecule with significant potential in various scientific disciplines. Its unique combination of fluoren-9-yl, cyclopropoxy, and carbamoyl groups makes it a valuable candidate for further research and development. As the field of chemical biology continues to evolve, compounds like this may play a pivotal role in advancing our understanding of molecular interactions and their applications in medicine and technology.

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